molecular formula C21H17BrO6 B2633158 ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-(2-METHYLBENZOYLOXY)-1-BENZOFURAN-3-CARBOXYLATE CAS No. 324538-73-0

ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-(2-METHYLBENZOYLOXY)-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2633158
CAS No.: 324538-73-0
M. Wt: 445.265
InChI Key: IMBVUZAAQDHRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-(2-METHYLBENZOYLOXY)-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-(2-METHYLBENZOYLOXY)-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including bromination, formylation, and esterification reactions. Each step requires specific reagents and conditions:

    Bromination: Introduction of the bromine atom into the benzofuran ring.

    Formylation: Addition of the formyl group to the compound.

    Esterification: Formation of the ethyl ester group.

Industrial Production Methods

Industrial production methods may involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-(2-METHYLBENZOYLOXY)-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Reduction of the formyl group to an alcohol.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-(2-METHYLBENZOYLOXY)-1-BENZOFURAN-3-CARBOXYLATE depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-(2-METHYLBENZOYLOXY)-1-BENZOFURAN-3-CARBOXYLATE: shares structural similarities with other benzofuran derivatives.

    Other Benzofurans: Compounds like 2-acetylbenzofuran or 5-bromo-2-methylbenzofuran.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties.

Properties

IUPAC Name

ethyl 4-bromo-2-formyl-7-methyl-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO6/c1-4-26-21(25)16-15(10-23)27-19-12(3)9-14(18(22)17(16)19)28-20(24)13-8-6-5-7-11(13)2/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBVUZAAQDHRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=CC=C3C)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.